2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a chemical compound with the empirical formula C9H8Cl2N2O2 and a molecular weight of 247.08 . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroimidazo[1,2-a]pyridine.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazo[1,2-a]pyridine derivatives with extended conjugation.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is employed in studies investigating the biological activity of imidazo[1,2-a]pyridine derivatives, including their interactions with various biological targets.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain kinases or bind to specific receptors, leading to downstream effects on cellular processes . The exact mechanism depends on the specific biological context and the structure of the derivatives formed .
Comparison with Similar Compounds
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: This compound has a fluorine atom instead of chlorine, which can affect its biological activity and chemical reactivity.
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: The presence of a methyl group can influence the compound’s steric and electronic properties.
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: This compound has two chlorine atoms, which can enhance its reactivity and potential biological effects.
These similar compounds highlight the versatility of the imidazo[1,2-a]pyridine scaffold and its potential for modification to achieve desired properties .
Properties
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.ClH/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6;/h1-2,4-5H,3H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUZQSCXQKETTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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